molecular formula C12H11N3O2 B5733355 1-(2-methyl-1H-benzimidazol-5-yl)-2,5-pyrrolidinedione

1-(2-methyl-1H-benzimidazol-5-yl)-2,5-pyrrolidinedione

Cat. No. B5733355
M. Wt: 229.23 g/mol
InChI Key: FQCVBCKSINXFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methyl-1H-benzimidazol-5-yl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as topiroxostat and is a xanthine oxidase inhibitor. Xanthine oxidase is an enzyme that plays a crucial role in the production of uric acid. Topiroxostat has been found to be effective in reducing the levels of uric acid in the body, making it a potential treatment option for conditions such as gout and hyperuricemia.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1H-benzimidazol-5-yl)-2,5-pyrrolidinedione involves the inhibition of xanthine oxidase, an enzyme that plays a key role in the production of uric acid. By inhibiting this enzyme, the levels of uric acid in the body are reduced, which can help to prevent the formation of urate crystals that can cause gout.
Biochemical and Physiological Effects:
1-(2-methyl-1H-benzimidazol-5-yl)-2,5-pyrrolidinedione has been found to have a number of biochemical and physiological effects. In addition to reducing the levels of uric acid in the body, it has been shown to have anti-inflammatory and antioxidant properties. These properties make it a potential treatment option for a range of conditions, including cardiovascular disease, diabetes, and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-methyl-1H-benzimidazol-5-yl)-2,5-pyrrolidinedione in lab experiments is its ability to inhibit xanthine oxidase activity. This makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation of using this compound is that it can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities for experiments.

Future Directions

There are a number of future directions for research on 1-(2-methyl-1H-benzimidazol-5-yl)-2,5-pyrrolidinedione. One area of interest is its potential use in the treatment of other conditions, such as cardiovascular disease and diabetes. Another area of research is the development of more efficient synthesis methods for this compound, which could make it more accessible for use in experiments. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in medicine.

Synthesis Methods

The synthesis of 1-(2-methyl-1H-benzimidazol-5-yl)-2,5-pyrrolidinedione involves the reaction of 2-methylbenzimidazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a cyclization reaction in the presence of a dehydrating agent such as phosphorus oxychloride to yield the final product.

Scientific Research Applications

1-(2-methyl-1H-benzimidazol-5-yl)-2,5-pyrrolidinedione has been extensively studied for its potential use in the treatment of gout and hyperuricemia. It has been found to be effective in reducing the levels of uric acid in the body by inhibiting the activity of xanthine oxidase. This makes it a promising alternative to existing treatments such as allopurinol, which can have adverse side effects.

properties

IUPAC Name

1-(2-methyl-3H-benzimidazol-5-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-7-13-9-3-2-8(6-10(9)14-7)15-11(16)4-5-12(15)17/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCVBCKSINXFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methyl-3H-benzimidazol-5-yl)pyrrolidine-2,5-dione

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